molecular formula C11H17N B2667923 2,3,4,5,6-Pentamethylaniline CAS No. 2243-30-3

2,3,4,5,6-Pentamethylaniline

Cat. No. B2667923
CAS RN: 2243-30-3
M. Wt: 163.264
InChI Key: DCBKKCYNUSINPI-UHFFFAOYSA-N
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Patent
US06632829B2

Procedure details

To a solution of pentamethylbenzene (5 g, 33.8 mmol) in dichloromethane (250 mL) at 0° C. was quickly added nitronium tetrafluoroborate (5 g). The mixture was stirred for 4 h before it was quenched with cold water. The organic layer was concentrated and the residue was reduced (Example 14, procedure C) to give pentamethylaniline in 52% yleld.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH3:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH3:8])[CH:7]=1.F[B-](F)(F)F.O=[N+:18]=O>ClCCl>[CH3:8][C:6]1[C:7]([NH2:18])=[C:2]([CH3:1])[C:3]([CH3:11])=[C:4]([CH3:10])[C:5]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched with cold water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=C(C(=C1N)C)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.